molecular formula C16H11ClO3 B101117 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 63046-14-0

6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No. B101117
CAS RN: 63046-14-0
M. Wt: 286.71 g/mol
InChI Key: YJKSRWNNPFNRAH-UHFFFAOYSA-N
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Description

6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as CMC, is a synthetic compound that belongs to the class of flavonoids. CMC is a yellow crystalline powder that has been widely used in scientific research due to its potential pharmacological properties.

Mechanism Of Action

The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood. However, studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The antioxidant activity of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is due to its ability to scavenge free radicals and reduce oxidative stress.

Biochemical And Physiological Effects

6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have several biochemical and physiological effects. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can also reduce oxidative stress and improve antioxidant enzyme activity. In addition, 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its low toxicity. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have a high safety profile and can be used at high concentrations without causing adverse effects. However, one of the limitations of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its poor solubility in water. This can make it difficult to administer 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one to cells or animals in a uniform manner.

Future Directions

There are several future directions for the research on 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one. One of the areas of interest is the development of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a potential anticancer agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has the ability to inhibit the growth of several types of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a neuroprotective agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can improve cognitive function and reduce anxiety-like behavior, and further research is needed to determine its potential therapeutic value in neurological disorders. Finally, the development of new formulations of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one with improved solubility and bioavailability is an area of interest for future research.

Synthesis Methods

The synthesis of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves the reaction of 4-methoxyphenacyl bromide with 3-acetyl-4-hydroxy-6-chlorocoumarin in the presence of a base such as potassium carbonate. The reaction results in the formation of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a yellow crystalline powder with a high yield.

Scientific Research Applications

6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been widely used in scientific research due to its potential pharmacological properties. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has also been found to have neuroprotective effects and can improve cognitive function.

properties

CAS RN

63046-14-0

Product Name

6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11ClO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3

InChI Key

YJKSRWNNPFNRAH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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